(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate
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Overview
Description
The compound 3-{(6-chloropyridin-3-yl)methylamino}propanenitrile and 1-(6-氯吡啶-3-基)-N-甲基甲胺 have similar structures. They are used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of related compounds like 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine has been reported . The process involves the reduction of nitro compounds with commercial zinc or magnesium dust within ten minutes .
Molecular Structure Analysis
The molecular structure of 3-{(6-chloropyridin-3-yl)methylamino}propanenitrile is represented by the linear formula C10H12ClN3 .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the reduction of nitro compounds can be accomplished with a commercial zinc or magnesium dust within ten minutes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like (6-Chlorpyridin-3-yl)methanol have been reported. It has a density of 1.3±0.1 g/cm3, a boiling point of 276.7±25.0 °C at 760 mmHg, and a melting point of 51-54 °C (lit.) .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-10(18-14(21)22-15(2,3)4)13(20)19(5)9-11-6-7-12(16)17-8-11/h6-8,10H,9H2,1-5H3,(H,18,21)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJBJLDJUUFND-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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